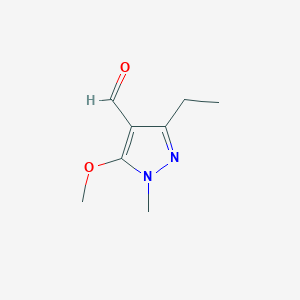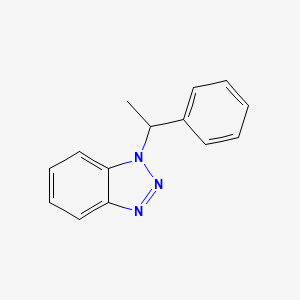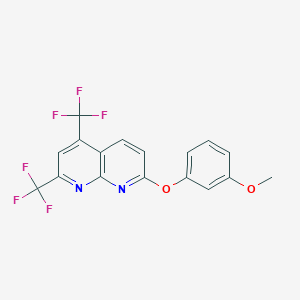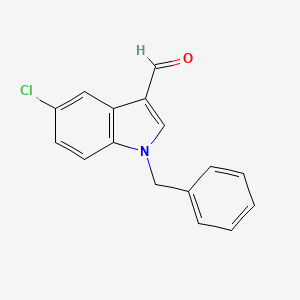
2-Butoxy-3-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Butoxy-3-chloropyridine” is a chemical compound with the molecular formula C9H12ClNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2-Chloropyridine, a related compound, is achieved by combining pyridine with chlorine . For the synthesis of boronic esters, which are highly valuable building blocks in organic synthesis, various borylation approaches have been developed .
Molecular Structure Analysis
The molecular structure of “2-Butoxy-3-chloropyridine” is represented by the formula C9H12ClNO . The molecular weight of this compound is 185.65 .
Chemical Reactions Analysis
Organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
科学的研究の応用
Regioselective Difunctionalization of Pyridines
A study by Heinz et al. (2021) demonstrated a new method for the regioselective 3,4-difunctionalization of 3-chloropyridines, which could be applied to compounds like 2-Butoxy-3-chloropyridine. This method involved lithiation followed by treatment with various reagents, leading to various 2,3,4-trisubstituted pyridines. This approach is significant for synthesizing complex pyridine derivatives, potentially including those related to 2-Butoxy-3-chloropyridine (Heinz et al., 2021).
Synthesis of Pyridin-3-yl C-nucleosides
Joubert et al. (2007) developed a modular methodology for synthesizing 6-substituted pyridin-3-yl C-nucleosides. This process involves reactions with various pyridine derivatives, potentially including 2-Butoxy-3-chloropyridine, to create a series of 1beta-substituted 2'-deoxyribonucleosides. These derivatives have applications in medicinal chemistry and drug design (Joubert et al., 2007).
Photolytic and Photocatalytic Degradation of Pyridines
Stapleton et al. (2010) investigated the degradation and mineralization of pyridine derivatives under various conditions, including the use of TiO2 as a photocatalyst. This research is relevant to understanding the environmental fate and treatment of 2-Butoxy-3-chloropyridine in wastewater and other contexts (Stapleton et al., 2010).
Corrosion Inhibition
Moretti et al. (2013) explored the use of pyridine derivatives as corrosion inhibitors. While their study focused on a different pyridine derivative, the principles and mechanisms elucidated could be applicable to 2-Butoxy-3-chloropyridine, especially in its potential role as a corrosion inhibitor in industrial settings (Moretti et al., 2013).
Molecular Toxicology Studies
Research by Munter et al. (2007) on the metabolism and molecular toxicology of chloroprene provides insights into the metabolic pathways and potential toxicological profiles of related chloropyridines, including 2-Butoxy-3-chloropyridine. This information is crucial for assessing the safety and environmental impact of such compounds (Munter et al., 2007).
作用機序
Target of action
Many chloropyridines are used in the synthesis of pharmaceuticals and agrochemicals . The specific target of action would depend on the final compound that 2-Butoxy-3-chloropyridine is used to synthesize.
Mode of action
Chloropyridines can participate in various chemical reactions, such as nucleophilic substitution . The mode of action of 2-Butoxy-3-chloropyridine would depend on the specific reaction it’s involved in and the final compound it’s used to synthesize.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-butoxy-3-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWRUVMZFLCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-chloropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)
![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)


![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)
![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)

